D-Threitol-1,4-bis(methanesulfonate)
Overview
Description
D-Threitol-1,4-bis(methanesulfonate) is a chemical compound known for its significant role in various scientific and industrial applications. It is also referred to as dihydroxybusulfan or L-threitol-1,4-bis-methanesulfonate. This compound is a prodrug of a bifunctional alkylating agent, which means it can form covalent bonds with DNA, leading to its use in chemotherapy, particularly for treating ovarian carcinoma and other solid tumors .
Preparation Methods
The synthesis of D-Threitol-1,4-bis(methanesulfonate) involves the reaction of D-threitol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at low temperatures to prevent decomposition and ensure high yield. The industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
D-Threitol-1,4-bis(methanesulfonate) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxyl groups to carbonyl groups, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The methanesulfonate groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
D-Threitol-1,4-bis(methanesulfonate) has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters.
Biology: The compound is employed in studies involving DNA alkylation and its effects on cellular processes.
Mechanism of Action
The mechanism of action of D-Threitol-1,4-bis(methanesulfonate) involves its conversion to active epoxides, which can alkylate DNA. This alkylation leads to the formation of cross-links between DNA strands, inhibiting DNA replication and transcription. The compound primarily targets rapidly dividing cells, making it effective in chemotherapy. The molecular pathways involved include the activation of DNA damage response mechanisms and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
D-Threitol-1,4-bis(methanesulfonate) is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include:
Busulfan: Another alkylating agent used in chemotherapy, but with a different chemical structure and toxicity profile.
Melphalan: A bifunctional alkylating agent used in the treatment of multiple myeloma and ovarian cancer.
Cyclophosphamide: An alkylating agent with a broader spectrum of activity and different activation pathways.
The uniqueness of D-Threitol-1,4-bis(methanesulfonate) lies in its specific activation to epoxides and its favorable toxicity profile, making it a valuable compound in both research and clinical settings .
Properties
IUPAC Name |
(2,3-dihydroxy-4-methylsulfonyloxybutyl) methanesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O8S2/c1-15(9,10)13-3-5(7)6(8)4-14-16(2,11)12/h5-8H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPOZVAOBBQLRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC(C(COS(=O)(=O)C)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O8S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13308-13-9, 21106-06-9, 299-75-2, 1947-62-2 | |
Record name | Erythritol, 1,4-dimethanesulfonate, (meso)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013308139 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Threitol, 1,4-dimethanesulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021106069 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Threitol,4-dimethanesulfonate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=260698 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Treosulfan | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39069 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-Bis mesyl ester of D-threitol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39068 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Treosulfan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0042046 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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